molecular formula C13H17F3N4 B2828210 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-19-2

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2828210
CAS RN: 2097937-19-2
M. Wt: 286.302
InChI Key: NEAIWJGEIQARSV-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. The compound is also known by its chemical name, MPTP.

Scientific Research Applications

Antiproliferative Activity

A study investigated the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their antiproliferative effect against human cancer cell lines. Among these compounds, several showed good activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Herbicidal Activity

Research into dimethoxypyrimidines, including structures related to 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, has demonstrated significant herbicidal activity. These compounds, when modified with specific substituents, exhibited potent herbicidal properties, suggesting their use in agricultural applications (Nezu et al., 1996).

Antibacterial Properties

Compounds with a core structure similar to 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have been synthesized and evaluated for their antibacterial activity. Notably, derivatives exhibited promising results against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential in addressing bacterial infections (Matsumoto & Minami, 1975).

Interaction with DNA

Studies on aromatic systems containing terminal piperazino substituents related to 2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown significant DNA interactions. These interactions include both intercalation and groove-binding, which are crucial for understanding the compound's mechanism of action in biological systems (Wilson et al., 1990).

properties

IUPAC Name

2-methyl-4-(4-prop-2-enylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c1-3-4-19-5-7-20(8-6-19)12-9-11(13(14,15)16)17-10(2)18-12/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWJGEIQARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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